molecular formula C18H23BrN2O3 B14949566 ethyl 6-bromo-5-methoxy-1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate

ethyl 6-bromo-5-methoxy-1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate

Katalognummer: B14949566
Molekulargewicht: 395.3 g/mol
InChI-Schlüssel: YXXWJBPMOQLGCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-(1-PYRROLIDINYLMETHYL)-1H-INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole family This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a pyrrolidinylmethyl group attached to the indole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-(1-PYRROLIDINYLMETHYL)-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of 5-methoxy-1-methylindole, followed by the introduction of the pyrrolidinylmethyl group through a nucleophilic substitution reaction. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-(1-PYRROLIDINYLMETHYL)-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-(1-PYRROLIDINYLMETHYL)-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-(1-PYRROLIDINYLMETHYL)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-(1-PYRROLIDINYLMETHYL)-1H-INDOLE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    6-Bromo-5-methoxy-1-methylindole: Lacks the pyrrolidinylmethyl group and ethyl ester.

    5-Methoxy-1-methyl-2-(1-pyrrolidinylmethyl)indole: Lacks the bromine atom and ethyl ester.

    Ethyl 6-bromo-5-methoxy-1-methylindole-3-carboxylate: Lacks the pyrrolidinylmethyl group.

The uniqueness of ETHYL 6-BROMO-5-METHOXY-1-METHYL-2-(1-PYRROLIDINYLMETHYL)-1H-INDOLE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C18H23BrN2O3

Molekulargewicht

395.3 g/mol

IUPAC-Name

ethyl 6-bromo-5-methoxy-1-methyl-2-(pyrrolidin-1-ylmethyl)indole-3-carboxylate

InChI

InChI=1S/C18H23BrN2O3/c1-4-24-18(22)17-12-9-16(23-3)13(19)10-14(12)20(2)15(17)11-21-7-5-6-8-21/h9-10H,4-8,11H2,1-3H3

InChI-Schlüssel

YXXWJBPMOQLGCR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CN3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.